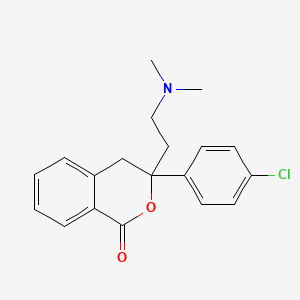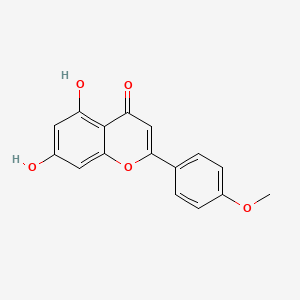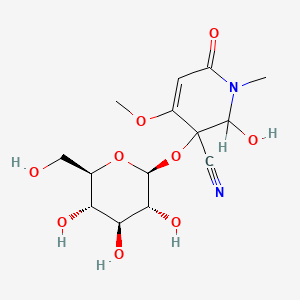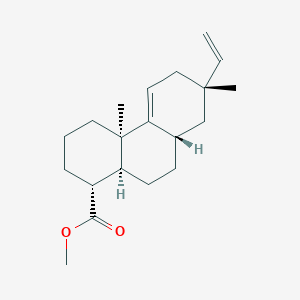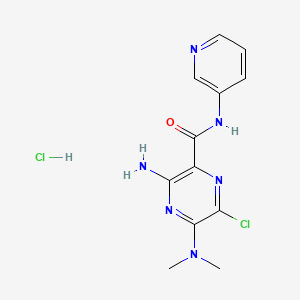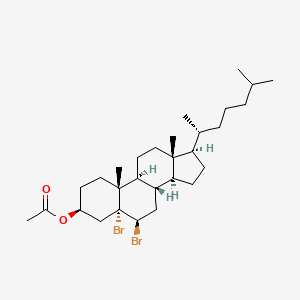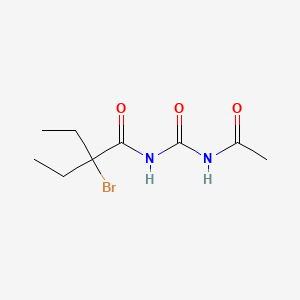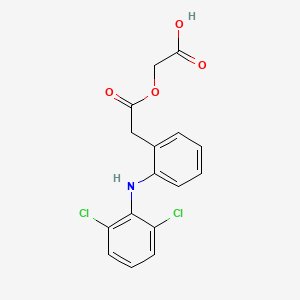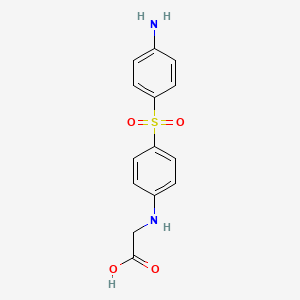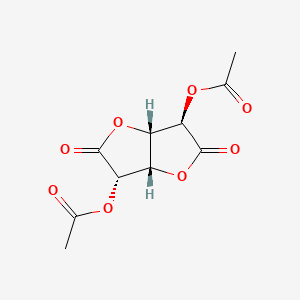
Amoxecaine
Vue d'ensemble
Description
L’amoxecaine est un antidépresseur tricyclique appartenant à la classe des dibenzoxazepines. Il est chimiquement distinct des autres antidépresseurs tricycliques tels que les dibenzodiazépines, les dibenzocycloheptènes et les dibenzoxépines. L’this compound est principalement utilisé dans le traitement des troubles dépressifs névrotiques ou réactionnels, de la dépression endogène ou psychotique, et des symptômes mixtes de dépression et d’anxiété ou d’agitation .
Préparation Methods
Voies de synthèse et conditions réactionnelles
La synthèse de l’this compound implique la formation d’un système cyclique de dibenzoxazepine. Le processus commence généralement par la réaction de l’acide 2-chlorobenzoïque avec l’o-phénylènediamine pour former le 2-chlorobenzoxazole. Cet intermédiaire est ensuite mis à réagir avec la pipérazine pour produire l’this compound. Les conditions réactionnelles impliquent généralement le chauffage des réactifs en présence d’un solvant approprié tel que l’éthanol ou le méthanol .
Méthodes de production industrielle
La production industrielle de l’this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles afin d’assurer un rendement et une pureté élevés. Le produit final est souvent purifié à l’aide de techniques de cristallisation ou de chromatographie .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amoxecaine involves the formation of a dibenzoxazepine ring system. The process typically starts with the reaction of 2-chlorobenzoic acid with o-phenylenediamine to form 2-chlorobenzoxazole. This intermediate is then reacted with piperazine to yield this compound. The reaction conditions usually involve heating the reactants in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types de réactions
L’amoxecaine subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites.
Substitution : L’this compound peut subir des réactions de substitution, en particulier au niveau des atomes d’azote du cycle pipérazine.
Réactifs et conditions usuels
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénures d’alkyle et les chlorures d’acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de l’this compound, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
L’this compound a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans des études sur les antidépresseurs tricycliques.
Biologie : Investigé pour ses effets sur les systèmes de neurotransmetteurs et la liaison aux récepteurs.
Médecine : Étudié pour ses effets thérapeutiques dans le traitement de la dépression et des troubles anxieux.
Industrie : Utilisé dans le développement de nouveaux médicaments antidépresseurs et formulations
Applications De Recherche Scientifique
Amoxecaine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its therapeutic effects in treating depression and anxiety disorders.
Industry: Used in the development of new antidepressant drugs and formulations
Mécanisme D'action
L’amoxecaine exerce ses effets en inhibant la recapture de la sérotonine et de la noradrénaline, ce qui entraîne une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique. Cette action renforce la neurotransmission sérotoninergique et noradrénergique, ce qui est considéré comme contribuant à ses effets antidépresseurs. De plus, le métabolite de l’this compound, la 7-hydroxythis compound, a une activité de blocage significative des récepteurs de la dopamine, semblable à celle des agents antipsychotiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Loxapine : L’amoxecaine est le dérivé N-déméthylé de la loxapine, un agent antipsychotique.
Imipramine : Un autre antidépresseur tricyclique ayant un mécanisme d’action similaire mais une structure chimique différente.
Amitriptyline : Un antidépresseur tricyclique ayant des utilisations thérapeutiques similaires mais des propriétés pharmacocinétiques distinctes
Unicité
L’this compound est unique en raison de sa double action en tant qu’antidépresseur et antipsychotique. Sa capacité à bloquer les récepteurs de la dopamine la distingue des autres antidépresseurs tricycliques, ce qui la rend utile dans le traitement des symptômes dépressifs et psychotiques .
Propriétés
IUPAC Name |
2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-4-19(5-2)11-12-20(6-3)13-14-22-17(21)15-7-9-16(18)10-8-15/h7-10H,4-6,11-14,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFFJSWQOUVZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862184 | |
| Record name | 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-65-1 | |
| Record name | Ethanol, 2-[[2-(diethylamino)ethyl]ethylamino]-, 1-(4-aminobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxecaine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOXECAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N3QA02VE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



